molecular formula C11H18ClNO2 B106198 N-IsopropyldopamineHydrochloride CAS No. 5178-52-9

N-IsopropyldopamineHydrochloride

Cat. No.: B106198
CAS No.: 5178-52-9
M. Wt: 231.72 g/mol
InChI Key: MRYVSCVPICTKEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-IsopropyldopamineHydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-IsopropyldopamineHydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-IsopropyldopamineHydrochloride has a wide range of applications in scientific research:

Mechanism of Action

N-IsopropyldopamineHydrochloride exerts its effects by binding to and activating beta-adrenergic receptors. This activation leads to the exchange of GDP for GTP on the alpha subunit of G-protein coupled receptors, causing the dissociation of the alpha subunit from the beta and gamma subunits. The dissociated alpha subunit then activates adenylate cyclase, increasing the production of cyclic AMP (cAMP). Elevated cAMP levels lead to various physiological responses, including increased heart rate and bronchodilation .

Comparison with Similar Compounds

Uniqueness: N-IsopropyldopamineHydrochloride is unique due to its non-selective beta-adrenergic agonist activity, making it effective in treating a variety of cardiac conditions without significant alpha-adrenergic receptor activation .

Properties

IUPAC Name

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYVSCVPICTKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3506-32-9 (Parent)
Record name Desoxyisoprenaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60199702
Record name Desoxyisoprenaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5178-52-9
Record name Desoxyisoprenaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxyisoprenaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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